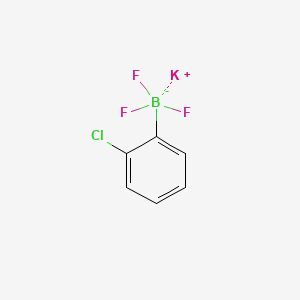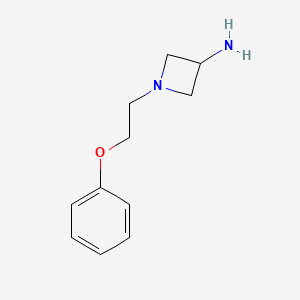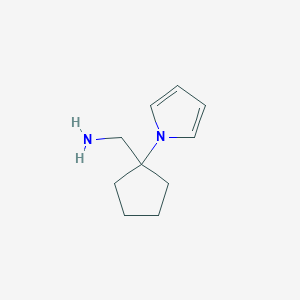
1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
1-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a pyrimidine ring substituted with a cyclopropylmethyl group
Preparation Methods
The synthesis of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine derivatives with cyclopropylmethyl halides under basic conditions. One common method includes the use of sodium hydride as a base and dimethylformamide as a solvent. The reaction proceeds through nucleophilic substitution, where the cyclopropylmethyl group is introduced to the pyrimidine ring .
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine-2,4-dione derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrimidine derivatives.
Scientific Research Applications
1-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the design of new drugs.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study this compound to understand its interactions with biological macromolecules, which can provide insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In medicinal chemistry, its derivatives are designed to target specific proteins involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
1-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives, such as:
2-Cyclopropyl-5-[1-(cyclopropylamino)ethyl]-6-methylpyrimidin-4-amine: This compound has similar structural features but differs in its substitution pattern, leading to different chemical and biological properties.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share the pyrimidine core but have additional fused rings, which can enhance their biological activity and specificity.
Properties
IUPAC Name |
1-(cyclopropylmethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-7-3-4-10(8(12)9-7)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHKISMNDMCUFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-({bicyclo[2.2.1]heptan-2-yl}methyl)cyclobutanamine](/img/structure/B1469057.png)

![3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469061.png)
![3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469062.png)
![1-{[4-(Propan-2-yl)phenyl]methyl}azetidin-3-amine](/img/structure/B1469063.png)

![1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1469068.png)

![8-(Pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1469072.png)

